![molecular formula C32H37Cl2N5 B2745573 1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 500149-24-6](/img/structure/B2745573.png)
1-[4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features, including a piperazine ring, a benzimidazole ring, and a dichlorophenyl group . These structural components are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the piperazine and benzimidazole rings suggests that this compound may have interesting chemical properties and potential biological activity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the dichlorophenyl group is quite electronegative, which could influence the compound’s reactivity .Applications De Recherche Scientifique
Antifungal Activity
Compounds with a benzimidazole and piperazine moiety, similar to the chemical , have been shown to possess significant antifungal properties. Jin et al. (2015) synthesized a series of α-alkoxyimino-[1-(4-methylpiperazino-1-yl)carbonylmethyl-1H-benzimidazol-2-yl] acetonitriles with enhanced antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea, surpassing the efficacy of carbendazim (Qing Jin et al., 2015). Additionally, Gadhave et al. (2012) reported the synthesis of 1-methyl-2-aminophenyl-4-(N4-alkyl/arylpiperazinyl) benzimidazole derivatives, which exhibited moderate antifungal activity, highlighting the potential for development into new antifungal agents (R. Gadhave et al., 2012).
Antibacterial and Antifungal Screening
A range of benzimidazole derivatives has been synthesized and evaluated for their antimicrobial efficacy. Bektaş et al. (2007) created novel 1,2,4-triazole derivatives with good to moderate activities against various microbial strains, indicating their potential as antimicrobial agents (H. Bektaş et al., 2007). In similar research, Gan, Fang, and Zhou (2010) developed azole-containing piperazine derivatives that displayed significant antibacterial and antifungal activities, offering promising leads for new antimicrobial drugs (Lin-Ling Gan et al., 2010).
Antihelminthic Applications
Mavrova et al. (2006) synthesized piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids with significant antihelminthic activity, particularly against Trichinella spiralis, showcasing higher efficacy in some cases than albendazole (A. Mavrova et al., 2006).
Potential for DNA Detection
Perin et al. (2011) developed novel aminated benzimidazo[1,2-a]quinolines, showing potential as fluorescent probes for DNA detection. This research offers insights into the use of such compounds in bioanalytical applications, including the study of DNA interactions and detection methods (N. Perin et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37Cl2N5/c1-3-4-5-6-7-8-11-26-23(2)27(21-35)31-36-29-12-9-10-13-30(29)39(31)32(26)38-18-16-37(17-19-38)22-24-14-15-25(33)20-28(24)34/h9-10,12-15,20H,3-8,11,16-19,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKAILFHNXDDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
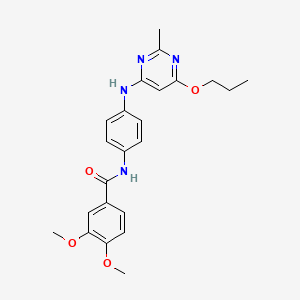

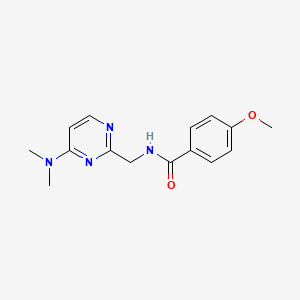
![N-(2,3-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2745494.png)

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2745502.png)
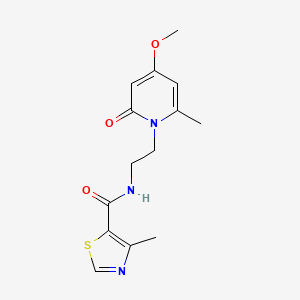
![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate](/img/structure/B2745504.png)
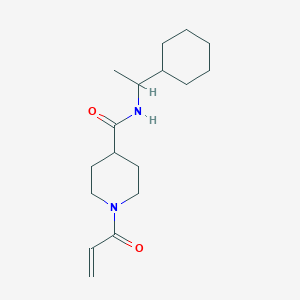
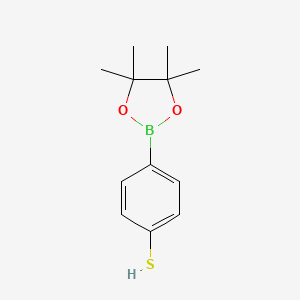
![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2745511.png)
